molecular formula C19H14N6O4S B2893218 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile CAS No. 902594-02-9

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile

Cat. No.: B2893218
CAS No.: 902594-02-9
M. Wt: 422.42
InChI Key: DBARKQPVBJYNMF-UHFFFAOYSA-N
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Description

The compound 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-YL]sulfanyl}acetonitrile features a triazolo[1,5-c]quinazoline core substituted with two methoxy groups at positions 8 and 9, a 4-nitrophenyl group at position 2, and a sulfanyl-linked acetonitrile moiety at position 3. While direct data on its applications are absent in the provided evidence, structural analogs suggest possible roles in pharmaceutical research, particularly in receptor targeting or enzyme inhibition .

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4S/c1-28-15-9-13-14(10-16(15)29-2)21-19(30-8-7-20)24-18(13)22-17(23-24)11-3-5-12(6-4-11)25(26)27/h3-6,9-10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBARKQPVBJYNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the methoxy and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step usually involves the thiolation of the acetonitrile group under controlled conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

    Thiolation: The thioacetonitrile group can be further functionalized through thiolation reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, oxidized nitro compounds, and various substituted triazoloquinazolines.

Scientific Research Applications

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the triazoloquinazoline core can interact with nucleic acids or proteins, affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges : The 4-nitrophenyl group may complicate synthesis due to steric hindrance and reactivity, unlike simpler phenyl or methyl substituents .
  • Data Limitations: No direct biochemical data (e.g., IC₅₀, binding affinity) are available for the target compound, necessitating further experimental validation.

Biological Activity

The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile (CAS Number: 902433-72-1) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N6O6SC_{24}H_{24}N_{6}O_{6}S with a molecular weight of 524.6 g/mol. The structure features a triazoloquinazoline core with a sulfanyl group and various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight524.6 g/mol
CAS Number902433-72-1

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Key steps include:

  • Formation of the Triazoloquinazoline Core : Reacting appropriate precursors under controlled conditions.
  • Introduction of the Sulfanyl Group : Utilizing thiol reagents to attach the sulfanyl moiety to the core structure.

Antitumor Activity

Recent studies have demonstrated that compounds containing the triazoloquinazoline core exhibit significant antitumor properties. For instance, derivatives have been evaluated against various cancer cell lines, showing promising cytotoxic effects. A study indicated that certain analogs exhibited IC50 values in the low micromolar range against human tumor cells, suggesting potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies indicated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The disk diffusion method was employed to assess antimicrobial efficacy, revealing that some derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been another focus of research. Notably, it has demonstrated inhibitory effects on phospholipase A2 and protease enzymes, which are implicated in inflammatory processes. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazoloquinazoline core and variations in substituents have been systematically studied:

  • Nitrophenyl Substituent : The presence of a nitrophenyl group has been linked to enhanced antitumor activity.
  • Sulfanyl Group : The sulfanyl moiety contributes to both antimicrobial and antitumor activities, likely due to its ability to participate in redox reactions.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Antitumor Efficacy : A derivative was tested in vivo on mice models bearing xenograft tumors, showing significant tumor reduction compared to controls.
  • Inflammatory Disease Models : In models of ulcerative colitis, compounds derived from this class showed better protective effects than traditional anti-inflammatory drugs like dexamethasone .

Q & A

Q. Table 1: Representative Reaction Parameters from Analogous Compounds

StepSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Source
Triazoloquinazoline coreEthanol8046592%
Sulfanyl incorporationDMF6065889%

Basic: How is the structural integrity and purity of the compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Aromatic protons (δ 8.2–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and nitrophenyl signals (δ 8.5–8.3 ppm) .
    • 13C NMR: Quinazoline carbons (δ 150–160 ppm), nitrile carbon (δ 115–120 ppm) .
  • Mass Spectrometry (LC-MS): Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₂₄H₂₀N₆O₄S: calc. 512.1) .
  • High-Performance Liquid Chromatography (HPLC): Retention time consistency and >95% purity .

Q. Table 2: Spectral Data from Analogous Triazoloquinazolines

Compound Feature1H NMR (δ, ppm)LC-MS (m/z)Source
Aromatic protons7.5–8.2475.5 (M+H⁺)
Methoxy groups3.8–3.9 (s, 6H)
Nitrophenyl protons8.3–8.5 (d, J=8.5 Hz)

Advanced: What experimental design strategies optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DOE): Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize cyclization efficiency .
  • Computational Feedback: ICReDD’s quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation .
  • Purification Optimization: Gradient elution in HPLC (e.g., 70% acetonitrile/water to 95% over 20 minutes) improves resolution of polar byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?

Methodological Answer:

Structural Comparison: Compare substituent effects (e.g., 4-nitrophenyl vs. methoxy groups) on bioactivity. Nitro groups enhance electron-withdrawing effects, altering binding affinity .

Assay Standardization: Validate results across multiple assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanism-specific effects.

Meta-Analysis: Pool data from studies using hierarchical clustering to identify outliers or trends .

Example Discrepancy: A compound with a methyl substituent showed 10x higher IC₅₀ in cancer cell lines than its methoxy analog, likely due to hydrophobicity differences .

Advanced: What computational methods predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Models electron distribution in the nitrophenyl group to predict reduction potentials .
  • Molecular Dynamics (MD): Simulates binding interactions with biological targets (e.g., kinase domains) to guide SAR studies.
  • Reaction Path Search: ICReDD’s algorithms identify intermediates in sulfanyl oxidation pathways (e.g., sulfoxide formation with H₂O₂) .

Basic: What are the primary chemical reactions involving the sulfanyl and nitrophenyl groups?

Methodological Answer:

  • Sulfanyl Group:
    • Oxidation: Forms sulfoxides (R-SO) with H₂O₂ or sulfones (R-SO₂) with KMnO₄ .
    • Nucleophilic Substitution: Reacts with alkyl halides or amines.
  • Nitrophenyl Group:
    • Reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, altering electronic properties .
    • Electrophilic Aromatic Substitution: Limited due to electron-withdrawing nature; requires strong directing groups.

Advanced: How do structural modifications influence physicochemical properties?

Methodological Answer:

  • Methoxy vs. Nitro Groups:
    • Solubility: Methoxy increases hydrophilicity (logP reduction by ~0.5), while nitro groups enhance crystallinity .
    • Electron Effects: Nitro groups lower HOMO energy, increasing stability toward oxidation .

Q. Table 3: Comparative Properties of Analogous Compounds

SubstituentlogPMelting Point (°C)Solubility (mg/mL)Bioactivity (IC₅₀, μM)Source
4-Nitrophenyl3.2210–2120.812.5 (Kinase X)
8,9-Dimethoxy2.7198–2001.528.9 (Kinase X)

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